Sorbitol hexaacetate

Catalog No.
S727183
CAS No.
7208-47-1
M.F
C18H26O12
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitol hexaacetate

CAS Number

7208-47-1

Product Name

Sorbitol hexaacetate

IUPAC Name

2,3,4,5,6-pentaacetyloxyhexyl acetate

Molecular Formula

C18H26O12

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3

InChI Key

NJVBTKVPPOFGAT-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Radiation Shielding and Therapy:

There's limited research suggesting the potential of Sorbitol hexaacetate as a radiation shield. Studies indicate it might be effective in delivering targeted radiation therapy due to its ability to absorb specific types of radiation []. However, further investigation is needed to confirm its efficacy and safety for this purpose.

Source

[] Biosynth - D-Sorbitol hexaacetate ()

Enzyme Inhibition:

Research suggests Sorbitol hexaacetate may act as an inhibitor for lipolytic enzymes, which play a role in fat breakdown. Studies show it can form hydrogen bonds with the enzyme's active site, potentially hindering its function []. This finding could be significant for research on obesity and fat metabolism, but further studies are needed to understand its specific effects and potential applications.

Source

[] Biosynth - D-Sorbitol hexaacetate ()

Other Potential Applications:

Limited research explores other potential uses of Sorbitol hexaacetate, such as:

  • As an intermediate in the production of other chemicals: This application seems more established in industrial settings [].
  • As an optical polarizer: Its cavity structure, demonstrated through magnetic resonance spectroscopy, suggests the potential for manipulating light polarization [].

Sorbitol hexaacetate, also known as D-sorbitol hexaacetate or hexa-O-acetyl-D-glucitol, is an organic compound with the molecular formula C18H26O12C_{18}H_{26}O_{12} and a molecular weight of approximately 434.39 g/mol . This compound is derived from sorbitol, a sugar alcohol, through the acetylation of its hydroxyl groups. Sorbitol hexaacetate is characterized by its six acetyl groups attached to the sorbitol backbone, which significantly alters its chemical properties compared to sorbitol itself. The compound appears as a colorless or pale yellow viscous liquid and is soluble in organic solvents.

Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and acid or base, sorbitol hexaacetate can hydrolyze back to sorbitol and acetic acid.
  • Transesterification: It can react with alcohols to form different esters.
  • Reduction: The carbonyl groups in the acetyl moieties can be reduced to alcohols under appropriate conditions.

These reactions highlight the compound's reactivity due to the presence of multiple ester functional groups.

Sorbitol hexaacetate exhibits low toxicity and has been studied for its potential biological activities. It serves as a substrate for enzymes like sorbitol dehydrogenase, which catalyzes the reversible conversion of sorbitol to fructose . This enzymatic activity indicates that sorbitol hexaacetate may play a role in metabolic pathways involving sugar alcohols. Additionally, its acetylated form may have implications in drug delivery systems due to its solubility characteristics.

Sorbitol hexaacetate can be synthesized through several methods, primarily involving the acetylation of sorbitol using acetic anhydride or acetyl chloride:

  • Acetylation with Acetic Anhydride:
    • Sorbitol is reacted with acetic anhydride in the presence of a catalyst such as pyridine.
    • The reaction typically requires controlled temperatures and yields sorbitol hexaacetate along with acetic acid as a byproduct.
  • Acetylation with Acetyl Chloride:
    • Similar to the previous method, but using acetyl chloride instead of acetic anhydride.
    • This method may require additional base to neutralize hydrochloric acid formed during the reaction.
  • Alternative Routes:
    • Other synthetic routes involve using D-mannitol as a starting material, which can also be converted into sorbitol hexaacetate through similar acetylation processes .

Sorbitol hexaacetate finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify solubility and bioavailability.
  • Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations.
  • Food Industry: It may be utilized as a food additive or preservative due to its low-calorie nature and sweetening properties.

Studies on interaction mechanisms involving sorbitol hexaacetate focus on its enzymatic interactions, particularly with sorbitol dehydrogenase. The compound's ability to participate in metabolic pathways suggests potential interactions with other metabolic substrates and enzymes involved in carbohydrate metabolism . Further research may explore its effects on cellular processes and potential therapeutic applications.

Sorbitol hexaacetate shares structural similarities with several other compounds. Here are some comparable compounds and their distinctions:

Compound NameMolecular FormulaUnique Features
SorbitolC6H14O6A sugar alcohol without acetylation.
MannitolC6H14O6Similar structure; used as a diuretic agent.
D-GlucitolC6H14O6Another sugar alcohol; differs in stereochemistry.
Hexa-O-acetylglucitolC18H26O12Identical structure; alternative name for sorbitol hexaacetate.
Glycerin triacetateC9H16O5Triester of glycerin; used as a plasticizer.

Sorbitol hexaacetate is unique due to its specific arrangement of six acetyl groups on the sorbitol backbone, which enhances its chemical reactivity and potential applications compared to other sugar alcohol derivatives.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

12

Exact Mass

434.14242626 g/mol

Monoisotopic Mass

434.14242626 g/mol

Heavy Atom Count

30

Other CAS

7208-47-1
5346-77-0
642-00-2

Wikipedia

D-Glucitol, 1,2,3,4,5,6-hexaacetate

General Manufacturing Information

D-Glucitol, 1,2,3,4,5,6-hexaacetate: INACTIVE

Dates

Modify: 2023-08-15

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